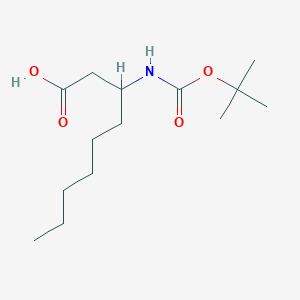
N-Boc-(+/-)-3-aminononanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-(+/-)-3-aminononanoic acid is a type of Boc-protected amine. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .
Synthesis Analysis
The synthesis of α-amino acid NCAs from N-Boc-protected α-amino acid derivatives can be achieved using T3P® as an activating reagent .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Chemical Reactions Analysis
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
The empirical formula of this compound is C12H18BNO4 and its molecular weight is 251.09 .Wirkmechanismus
Target of Action
N-Boc-(+/-)-3-aminononanoic acid is primarily used in the protection of amines, amino acids, and peptides . The compound’s primary targets are the amine groups present in these biomolecules .
Mode of Action
The compound interacts with its targets through a process known as N-Boc protection . This involves the reaction of the amine group with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The result is the formation of a tert-butyl carbamate (Boc) group, which serves as a protective group for the amine .
Biochemical Pathways
The N-Boc protection process is a fundamental transformation in organic synthesis, especially in peptide chemistry . It affects the biochemical pathways involved in the synthesis of peptides, as it allows for the selective formation and removal of bonds in complex polyfunctional molecules .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the conditions under which the N-Boc protection process is carried out . The use of a catalyst can lower the required reaction temperature, enhancing the efficiency and productivity of the process . Furthermore, the use of a solvent such as tetrahydrofuran (THF) can facilitate product separation .
Result of Action
The result of the compound’s action is the formation of N-Boc-protected amines, amino acids, and peptides . These protected compounds can be easily converted into free amines, making the N-Boc protection process a valuable strategy in peptide synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of ultrasound irradiation can lead to a simple, rapid, and efficient N-Boc protection process . Additionally, the choice of solvent can have a significant impact on the efficiency of the process . For example, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Boc-(+/-)-3-aminononanoic acid in the synthesis of bioactive peptides is that it can be easily incorporated into peptide sequences using SPPS techniques. Additionally, the bulky Boc protecting group can help to increase the stability of peptide bonds during synthesis. However, one limitation of using this compound is that it may affect the biological activity of the resulting peptide. For example, the bulky Boc group may interfere with peptide-receptor interactions.
Zukünftige Richtungen
There are several future directions for the use of N-Boc-(+/-)-3-aminononanoic acid in the synthesis of bioactive peptides. One area of interest is the development of novel antimicrobial peptides containing this compound for the treatment of drug-resistant bacterial infections. Another area of interest is the development of opioid peptides containing this compound with improved analgesic properties and reduced side effects. Additionally, the use of this compound in the synthesis of neuropeptides may lead to the discovery of novel therapeutic targets for the treatment of neurological disorders.
Synthesemethoden
N-Boc-(+/-)-3-aminononanoic acid can be synthesized using a variety of methods, including the Boc-lysine dipeptide method, the Mitsunobu reaction, and the reductive amination method. The Boc-lysine dipeptide method involves the reaction of Boc-lysine with methyl chloroformate, followed by deprotection of the lysine side chain and subsequent coupling with 3-aminononanoic acid. The Mitsunobu reaction involves the reaction of Boc-lysine with 3-aminononanoic acid in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP). The reductive amination method involves the reaction of Boc-lysine with 3-aminononanoic acid in the presence of a reducing agent such as sodium cyanoborohydride.
Wissenschaftliche Forschungsanwendungen
N-Boc-(+/-)-3-aminononanoic acid has been used in the synthesis of a variety of bioactive peptides, including antimicrobial peptides, neuropeptides, and opioid peptides. This compound can be incorporated into peptide sequences using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient synthesis of large quantities of peptides.
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-5-6-7-8-9-11(10-12(16)17)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPNKCQBBKLGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2883406.png)
![3-methyl-N-(2-oxothiolan-3-yl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2883408.png)
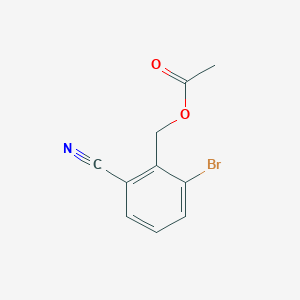
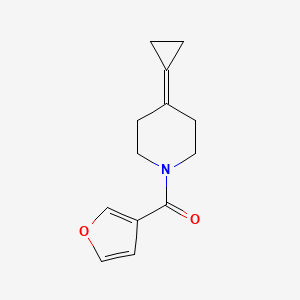
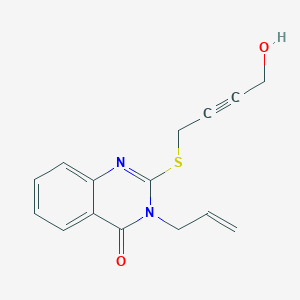
![N-(2-(furan-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2883417.png)

![Ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2883419.png)
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2883420.png)
![2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B2883421.png)
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2883423.png)
![(Z)-5-chloro-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2883425.png)
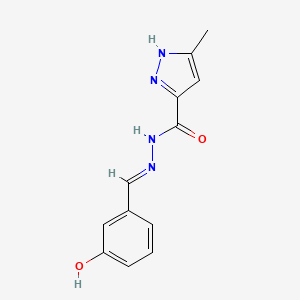
![N-[(Z)-(2-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2883428.png)
